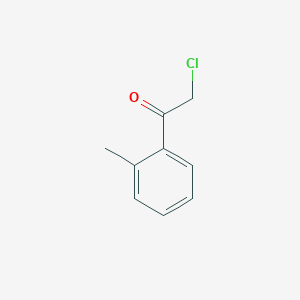

2-Chloro-1-(2-methylphenyl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

4209-23-8 |

|---|---|

Molecular Formula |

C9H9ClO |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

2-chloro-1-(2-methylphenyl)ethanone |

InChI |

InChI=1S/C9H9ClO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,6H2,1H3 |

InChI Key |

QBUAMGNEUKWLRO-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)CCl |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCl |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 2 Chloro 1 2 Methylphenyl Ethanone

Nucleophilic Substitution Reactions at the α-Carbon

The presence of a chlorine atom on the α-carbon of 2-Chloro-1-(2-methylphenyl)ethanone makes this position highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Thiosemicarbazides, Thioureas)

Nitrogen-based nucleophiles readily displace the α-chloro group in this compound, leading to the formation of various nitrogen-containing derivatives. For instance, its reaction with amines furnishes α-amino ketones, which are valuable intermediates in the synthesis of more complex molecules.

The reaction with thiosemicarbazides and thioureas proceeds in a similar fashion, yielding thiosemicarbazones and thiazole (B1198619) derivatives, respectively. These reactions are often employed in the generation of heterocyclic compounds with potential biological activities.

Reactions with Oxygen-Containing Nucleophiles (e.g., Alkoxides)

Oxygen-containing nucleophiles, such as alkoxides, can react with this compound to afford α-alkoxy ketones. The reaction typically proceeds under basic conditions where the alkoxide is generated in situ. These α-alkoxy ketones can serve as precursors for various other organic transformations.

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols, Thiocyanates)

The α-carbon of this compound is also a target for sulfur-containing nucleophiles. Thiols react to form α-thio ketones, while thiocyanates introduce a thiocyanate (B1210189) group at the α-position. These sulfur-containing products are useful in the synthesis of various sulfur-based heterocyclic systems.

Transformations of the Carbonyl Group

The carbonyl group in this compound is another reactive site, undergoing both reduction and oxidation reactions to yield a variety of products.

Reduction Pathways to Alcohols (e.g., Stereo- and Enantioselective Reduction)

The carbonyl group can be reduced to a secondary alcohol, 2-chloro-1-(2-methylphenyl)ethanol. This transformation can be achieved using various reducing agents. Furthermore, the use of chiral reducing agents or catalysts can lead to the formation of specific stereoisomers or enantiomers of the resulting alcohol, a critical aspect in the synthesis of enantiomerically pure compounds.

Oxidation Reactions Yielding Carboxylic Acids or Quinones

Oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can cleave the molecule to produce carboxylic acids. Under specific conditions, oxidation can also lead to the formation of quinone-type structures, particularly if the aromatic ring is appropriately substituted to facilitate such a transformation. nih.gov

Interactive Data Table

| Reactant | Reagent | Product Type |

| This compound | Amines | α-Amino ketones |

| This compound | Thiosemicarbazides | Thiosemicarbazones |

| This compound | Thioureas | Thiazole derivatives |

| This compound | Alkoxides | α-Alkoxy ketones |

| This compound | Thiols | α-Thio ketones |

| This compound | Thiocyanates | α-Thiocyano ketones |

| This compound | Reducing Agents | 2-Chloro-1-(2-methylphenyl)ethanol |

| This compound | Oxidizing Agents | Carboxylic acids or Quinones |

Formation of Oxime Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with hydroxylamine (B1172632) to form the corresponding oxime derivative. wikipedia.org This reaction is a standard method for the characterization and protection of ketones. nih.gov The formation of the oxime introduces a new functional group that can participate in further transformations.

The general reaction involves treating the ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, to neutralize the liberated HCl. nih.govprepchem.com The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime.

The resulting oxime of this compound can exist as E/Z stereoisomers due to the restricted rotation around the C=N double bond. These isomers can sometimes be separated and may exhibit different reactivity in subsequent reactions. The formation of O-substituted oximes is also possible by reacting the oxime with various alkylating or acylating agents. google.com

Table 1: Conditions for Oxime Formation from Ketones

| Ketone Substrate | Reagents | Solvent | Conditions | Yield | Reference |

| Aldehydes/Ketones | Hydroxylamine hydrochloride, Bi2O3 | Solvent-free (grindstone) | Room temperature | 60-98% | nih.gov |

| 1-[2-[(2,6-Dichloro-3-methylphenyl)amino]phenyl]ethanone | Hydroxylamine hydrochloride | Pyridine | Room temperature, 12h | Not specified | prepchem.com |

| α-Halo-aldehyde | Hydroxylamine-generating reagent | Aqueous media | pH 2-9 | Not specified | google.com |

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The introduction of further substituents onto the aromatic ring can significantly modify the properties and reactivity of the molecule, providing access to a wider range of derivatives. For instance, Friedel-Crafts acylation of toluene (B28343) with chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride is a common method for synthesizing related compounds, highlighting the reactivity of the aromatic ring. chemicalbook.comchemicalbook.com

Rearrangement Reactions and their Mechanistic Investigations

α-Haloketones like this compound are known to undergo rearrangement reactions, most notably the Favorskii rearrangement. wikipedia.orgorganic-chemistry.orgslideshare.net This reaction typically occurs in the presence of a base, such as a hydroxide (B78521) or alkoxide, and leads to the formation of carboxylic acid derivatives. wikipedia.orgyoutube.com

The mechanism of the Favorskii rearrangement is believed to involve the formation of a cyclopropanone (B1606653) intermediate. youtube.com The base abstracts a proton from the α-carbon on the side of the ketone away from the chlorine atom, forming an enolate. This enolate then undergoes intramolecular nucleophilic attack on the carbon bearing the chlorine, displacing it and forming the strained three-membered ring. Subsequent attack of a nucleophile (e.g., hydroxide) on the carbonyl carbon of the cyclopropanone leads to ring-opening and formation of the final carboxylic acid derivative. youtube.com

In cases where enolate formation is not possible, an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement can occur. wikipedia.org This pathway involves nucleophilic addition to the ketone followed by a concerted collapse of the tetrahedral intermediate and migration of the adjacent carbon with displacement of the halide. wikipedia.org

Utility in the Synthesis of Diverse Heterocyclic Compounds

This compound is a versatile building block for the synthesis of a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

The reactive α-chloro ketone moiety is key to the construction of these heterocyclic systems.

Thiazoles: The Hantzsch thiazole synthesis is a classic method for preparing thiazoles. It involves the reaction of an α-haloketone with a thioamide. acgpubs.org In the case of this compound, reaction with thiourea (B124793) or substituted thioureas would yield 2-amino-4-(2-methylphenyl)thiazole derivatives. acgpubs.orgnih.gov These reactions typically proceed by initial formation of an α-thioketone intermediate, which then cyclizes and dehydrates to form the thiazole ring. acgpubs.org

Indoles: While not a direct precursor, derivatives of this compound can be used in indole (B1671886) synthesis. For instance, the corresponding aniline (B41778) derivative could be a starting material for various indole syntheses, such as the Fischer, Bischler, or palladium-catalyzed methods. irjmets.comnih.gov

Quinazolines: Quinazolines can be synthesized from precursors derived from this compound. For example, reaction with an ortho-amino benzonitrile (B105546) could lead to intermediates that cyclize to form quinazoline (B50416) derivatives. ijirset.comorganic-chemistry.orgnih.govopenmedicinalchemistryjournal.com The synthesis of methaqualone, a quinazolinone derivative, involves the reaction of N-acetylanthranilic acid with o-toluidine, highlighting the utility of ortho-substituted aniline derivatives in quinazoline synthesis. google.com

Thienopyridines: The synthesis of thienopyridines, which are important in medicinal chemistry, can involve intermediates derived from α-chloro ketones. nih.govnih.govresearchgate.net For example, the reaction of this compound with an appropriate aminothiophene derivative could be a viable route to certain thienopyridine scaffolds.

The structure of this compound allows for intramolecular cyclization reactions, particularly when additional functional groups are present on the aromatic ring or as part of a larger molecular framework. For instance, if a nucleophilic group is introduced at the ortho position of the phenyl ring, it could potentially displace the chlorine atom in an intramolecular fashion to form a new ring system.

Metal-Catalyzed Coupling and Functionalization Reactions

The chloro-substituent in this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki coupling reaction typically involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. wikipedia.orgorganic-chemistry.org While aryl chlorides can be challenging substrates, appropriate choice of catalyst and reaction conditions can enable the coupling of this compound with various boronic acids or their derivatives. wikipedia.org This would allow for the introduction of new aryl or alkyl groups at the α-position of the ketone.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.govnih.govyoutube.comorganic-chemistry.org Similar to the Suzuki coupling, this reaction could potentially be used to introduce an alkynyl group at the α-position of this compound.

These metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for the construction of more complex molecular architectures.

Table 2: Metal-Catalyzed Coupling Reactions

| Reaction | Catalyst System | Coupling Partners | Product Type | Reference |

| Suzuki Coupling | Palladium complex, Base | Organohalide, Organoboron compound | Biaryls, etc. | wikipedia.orgorganic-chemistry.orgyoutube.com |

| Sonogashira Coupling | Palladium catalyst, Copper(I) cocatalyst, Amine base | Terminal alkyne, Aryl/vinyl halide | Aryl/vinyl alkynes | wikipedia.orgnih.govnih.govyoutube.comorganic-chemistry.org |

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are powerful methods for the formation of new carbon-carbon bonds and the synthesis of carbonyl compounds. rsc.org While direct experimental data on the palladium-catalyzed carbonylation of this compound is not extensively documented in publicly available literature, the general principles of such reactions allow for a projection of its expected reactivity.

Typically, palladium-catalyzed carbonylative coupling reactions involve an organic halide or triflate, a source of carbon monoxide (CO), and a nucleophile. rsc.orgpearson.com In the context of this compound, the C-Cl bond at the α-position is the likely site for oxidative addition to a Pd(0) center, a key step in many palladium-catalyzed cross-coupling reactions.

A plausible, though not experimentally confirmed, reaction pathway could involve the carbonylative coupling of this compound with a suitable nucleophile, such as an organoboron or organotin reagent. The catalytic cycle would likely proceed through the following key steps:

Oxidative Addition: A low-valent palladium(0) complex oxidatively adds to the C-Cl bond of this compound to form a Pd(II) intermediate.

CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond, forming an acyl-palladium complex.

Transmetalation: The organometallic nucleophile (e.g., an organoboron compound) transfers its organic group to the palladium center.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

An alternative pathway could be a carbonylative Heck-type reaction. nih.gov

Illustrative Reaction Scheme (Hypothetical):

Given the lack of specific examples in the literature, the following table presents data for analogous palladium-catalyzed carbonylation reactions to illustrate the potential scope and conditions.

| Catalyst System | Substrates | Nucleophile | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ / DPPP | Aryl Boronic Acids | CO (1 atm) | Symmetrical Diaryl Ketones | 41-91 | wikipedia.org |

| Pd(OAc)₂ / DPPF | Benzyl Alcohol / Methanol (B129727) | CO (5-20 bar) | 2-Alkylaryl Acetates | 70-99 | rsc.org |

Table 1: Examples of Palladium-Catalyzed Carbonylation Reactions

Ruthenium-Catalyzed Arylation at Benzylic Positions

Ruthenium-catalyzed C-H activation and arylation reactions have emerged as a significant tool in organic synthesis. nih.gov The application of this methodology to the arylation of the benzylic position of ketones, including this compound, represents a potential route for the synthesis of α-aryl ketones. However, specific literature detailing the ruthenium-catalyzed arylation of this compound at the benzylic position is scarce.

Generally, ruthenium-catalyzed α-arylation of ketones can proceed via the formation of a ruthenium enolate, which then couples with an aryl halide. organic-chemistry.org The directing group ability of the carbonyl oxygen can facilitate the C-H activation at the α-position. In the case of this compound, the reaction could potentially proceed via two pathways: direct C-H arylation at the methyl group of the tolyl moiety or, more likely, arylation at the α-carbon bearing the chlorine atom, possibly through an enolate intermediate.

A plausible catalytic cycle, by analogy with known ruthenium-catalyzed ketone arylations, might involve:

Formation of a ruthenium enolate from this compound.

Oxidative addition of an aryl halide to the ruthenium center.

Reductive elimination of the α-aryl ketone product and regeneration of the active ruthenium catalyst.

It has been noted that ruthenium can catalyze the arylation of carboxylic acids with a variety of aryl halides. nih.gov

Illustrative Data on Ruthenium-Catalyzed Arylation of Ketones:

| Ruthenium Catalyst | Ketone Substrate | Arylating Agent | Product Type | Yield (%) | Reference |

| [Ru(p-cymene)Cl₂]₂ | β-Ketoamides | Organoboronates | α-Aryl-β-ketoamides | - | rsc.org |

| Chiral Ru Complex | Aryl Aldehyde Hydrazones | Simple Ketones | Chiral Tertiary Alcohols | up to 99 | nih.gov |

Table 2: Examples of Ruthenium-Catalyzed Reactions involving Ketones

Rhodium-Catalyzed 1,4-Additions to α,β-Unsaturated Ketones (Mechanistic Parallels)

Rhodium-catalyzed 1,4-addition (or conjugate addition) of organometallic reagents to α,β-unsaturated ketones is a well-established and powerful method for stereoselective C-C bond formation. nih.govnih.gov While direct examples of using this compound to generate a nucleophile for this reaction are not prevalent, we can draw mechanistic parallels to understand its potential role.

The core of this reaction involves the generation of an organometallic reagent that adds to the β-position of a Michael acceptor. This compound, through the reactivity of its α-chloro group, can serve as a precursor to various organometallic species, such as zinc enolates (in a Reformatsky-type reaction) or titanium enolates. wikipedia.orgorganic-chemistry.org These enolates could then, in principle, participate in rhodium-catalyzed 1,4-additions.

The generally accepted catalytic cycle for the rhodium-catalyzed 1,4-addition of an organometallic reagent (e.g., an aryltitanate) to an enone involves the following steps nih.govnih.gov:

Transmetalation: The organic group from the organometallic reagent (e.g., an aryl group from an aryltitanate) is transferred to the rhodium(I) catalyst to form an aryl-rhodium intermediate.

Carbometalation (Insertion): The α,β-unsaturated ketone inserts into the aryl-rhodium bond, forming a rhodium enolate or an oxa-π-allylrhodium intermediate.

Protonolysis or Silylation: The rhodium enolate intermediate is protonated (if water is present) or trapped by an electrophile like a silyl (B83357) chloride to release the 1,4-addition product and regenerate a rhodium species. nih.gov

Catalyst Regeneration: The rhodium species re-enters the catalytic cycle.

If a zinc enolate were generated from this compound, it could potentially undergo transmetalation with a rhodium catalyst to form a rhodium enolate directly, which would then add to the α,β-unsaturated ketone.

Mechanistic Parallel: The zinc enolate of this compound would behave as the nucleophilic partner. In a rhodium-catalyzed process, the rhodium center would act as a Lewis acid to activate the α,β-unsaturated ketone, and facilitate the delivery of the enolate nucleophile.

The following table summarizes results for rhodium-catalyzed 1,4-additions with different nucleophiles, illustrating the conditions under which a species derived from this compound might react.

| Rhodium Catalyst | Nucleophile | Michael Acceptor | Product | Yield (%) | ee (%) | Reference |

| [RhCl(C₂H₄)₂]₂ / (S)-binap | Aryltitanates | Cyclohexenone | Silyl enol ether | 95 | 99 | nih.gov |

| Rh(acac)(CH₂CH₂)₂ / (S)-binap | Arylboronic Acids | N-benzyl crotonamide | β-Aryl Amide | up to 85 | up to 93 | utexas.edu |

Table 3: Examples of Rhodium-Catalyzed Asymmetric 1,4-Additions

Spectroscopic Characterization Methodologies and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Chloro-1-(2-methylphenyl)ethanone. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: Chemical Shift Analysis and Spin-Spin Coupling

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the methyl-substituted phenyl ring typically appear as a multiplet in the downfield region of the spectrum, generally between δ 7.2 and 7.8 ppm. The chemical shifts are influenced by the electron-withdrawing effect of the chloroacetyl group and the electron-donating effect of the methyl group.

The protons of the chloromethyl group (-CH₂Cl) characteristically resonate as a singlet further upfield, typically around δ 4.5-4.8 ppm. The exact chemical shift can vary slightly depending on the solvent used. The methyl group (-CH₃) attached to the aromatic ring gives rise to a singlet at approximately δ 2.5 ppm. Spin-spin coupling, the interaction between neighboring non-equivalent protons, provides further structural information by splitting the NMR signals into characteristic patterns. However, for this compound, the dominant features are often the distinct singlets for the chloromethyl and methyl protons and the complex multiplet for the aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | ~7.2 - 7.8 | Multiplet (m) | 4H |

| -CH₂Cl | ~4.5 - 4.8 | Singlet (s) | 2H |

¹³C NMR Spectroscopy: Carbon Backbone Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. The carbonyl carbon (C=O) is a key diagnostic signal, appearing significantly downfield in the spectrum, typically in the range of δ 190-200 ppm. The aromatic carbons exhibit a series of signals between δ 125 and 140 ppm, with the carbon attached to the chloroacetyl group and the methyl-substituted carbon showing distinct chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~190 - 200 |

| Aromatic-C | ~125 - 140 |

| -CH₂Cl | ~45 - 50 |

Advanced NMR Techniques: 2D NMR (COSY, HSQC, HMBC) and Through-Space Coupling Studies for Conformational Preferences

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. COSY spectra reveal correlations between coupled protons, helping to delineate the spin systems in the aromatic ring. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra show correlations between protons and carbons that are two or three bonds apart. These correlations provide definitive evidence for the attachment of the chloroacetyl group and the methyl group to the phenyl ring.

Studies on related acetophenone (B1666503) derivatives have demonstrated the utility of through-space coupling in determining conformational preferences. For instance, in 2'-fluoroacetophenones, the observation of significant through-space coupling between the α-protons/carbons and the fluorine atom indicates a preferred s-trans conformation. acs.org While not directly applicable to the chlorine atom in this compound due to the magnetic properties of chlorine isotopes, these studies highlight the power of advanced NMR methods in conformational analysis. The conformation of this compound is likely influenced by steric interactions between the chloroacetyl group and the ortho-methyl group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band in the IR spectrum is the strong carbonyl (C=O) stretch, which typically appears in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

Other characteristic absorptions include the C-H stretching vibrations of the aromatic ring and the methyl and chloromethyl groups, which are observed in the 2850-3100 cm⁻¹ region. The C-Cl stretching vibration of the chloromethyl group is typically found in the fingerprint region, usually between 600 and 800 cm⁻¹. Vibrations associated with the aromatic ring, such as C=C stretching, occur in the 1450-1600 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS): Determination of Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₉H₉ClO), which is approximately 168.62 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the molecular ion peak will appear as a characteristic doublet, with a signal at [M]⁺ and another at [M+2]⁺ with an intensity ratio of approximately 3:1.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the loss of a chlorine radical (•Cl) to form a fragment at m/z [M-35]⁺ and the cleavage of the C-C bond between the carbonyl group and the chloromethyl group, leading to the formation of the 2-methylbenzoyl cation ([CH₃C₆H₄CO]⁺) at m/z 119. Another significant fragment often observed is the tropylium (B1234903) ion or a related species at m/z 91, resulting from rearrangement and cleavage of the aromatic ring.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 168/170 | Molecular Ion | [C₉H₉ClO]⁺ |

| 133 | [M - Cl]⁺ | [C₉H₉O]⁺ |

| 119 | 2-Methylbenzoyl cation | [CH₃C₆H₄CO]⁺ |

X-ray Diffraction Studies for Solid-State Molecular Structure and Packing

X-ray diffraction analysis of single crystals provides the most definitive information about the solid-state molecular structure and packing of this compound. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering a detailed three-dimensional picture of the molecule.

Analysis of Molecular Conformation in Crystalline State

In the crystalline state, the molecule is expected to be nearly planar. For instance, in the related compound 2,2-dichloro-1-(4-methylphenyl)ethanone, the dihedral angle between the phenyl ring and the plane formed by the carbonyl oxygen and the ethane (B1197151) carbon atoms is a mere 15.5 (2)°. nih.gov This suggests a conformation where the acetyl group and the phenyl ring are largely coplanar to maximize electronic conjugation. The bond lengths and angles within the phenyl ring and the chloroacetyl group are expected to conform to standard values for similar organic compounds.

A study of 2-chloro-1-(3-hydroxyphenyl)ethanone, another related molecule, also shows a high degree of planarity, with a root-mean-square deviation of 0.0164 Å for the non-hydrogen atoms. researchgate.net This further supports the prediction of a generally planar conformation for this compound.

Table 1: Representative Crystallographic Data for a Related Compound (2,2-Dichloro-1-(4-methylphenyl)ethanone)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| Dihedral Angle (Phenyl Ring to C=O Plane) | 15.5 (2)° | nih.govresearchgate.net |

| C1-Cl1 Bond Length | 1.757 Å | nih.gov |

This data is for a related compound and is presented to illustrate the likely conformational parameters of this compound.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors like O-H or N-H groups, weak C-H···O hydrogen bonds are significant in stabilizing the crystal lattice. In the crystal structure of 2,2-dichloro-1-(4-methylphenyl)ethanone, the packing of molecules is stabilized by such intermolecular C-H···O hydrogen bonds. nih.govresearchgate.net It is highly probable that the aromatic C-H groups and the C-H groups of the methyl substituent on the phenyl ring of this compound act as donors, interacting with the lone pairs of the carbonyl oxygen atom of an adjacent molecule. chemguide.co.uk

π-π Stacking: Aromatic rings, like the methylphenyl group in the title compound, can interact through π-π stacking. This type of interaction, driven by electrostatic and van der Waals forces between the electron clouds of the rings, is a common feature in the crystal packing of aromatic compounds. mdpi.com In the crystal structure of 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone, a π-π stacking interaction between two phenyl rings is observed with a centroid-centroid distance of 4.760 Å. nih.gov While the specific geometry and distance would depend on the exact crystal packing, it is reasonable to expect some form of π-π stacking to contribute to the cohesion of this compound crystals.

Other potential interactions include C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, and dipole-dipole interactions arising from the polar carbonyl group. nih.gov Hirshfeld surface analysis on related compounds like 2-chloro-1-(3-hydroxyphenyl)ethanone reveals the relative contributions of various atom-atom contacts, with H···H, H···O/O···H, and H···Cl/Cl···H contacts being the most significant. researchgate.net

Chromatographic Techniques: Purity Assessment, Reaction Monitoring, and Product Isolation

Chromatographic methods are indispensable tools for the analysis and purification of this compound. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are routinely employed.

Thin Layer Chromatography (TLC): TLC is a rapid and simple method used primarily for qualitative monitoring of reaction progress and for preliminary purity checks. researchgate.net For the synthesis of this compound, TLC can be used to track the consumption of the starting material (e.g., 2'-methylacetophenone) and the formation of the product. By comparing the retention factor (Rf) of the spots on the TLC plate with those of known standards, one can assess the reaction's status. youtube.com Different solvent systems (eluents) can be tested to achieve optimal separation of the product from reactants and byproducts. researchgate.net

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a capillary column, and its retention time is a characteristic property that can be used for identification. When coupled with a mass spectrometer (GC-MS), it provides definitive structural information for the compound and any impurities present. researchgate.net GC is frequently used for the quantitative determination of purity, often expressed as a percentage of the total peak area. hpst.cz For instance, commercial suppliers often specify purity as >98.0% (GC), indicating this method was used for quality control.

High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone technique for both purity assessment and preparative isolation. sielc.com For compounds that may not be sufficiently volatile or thermally stable for GC, HPLC offers a robust alternative. A reverse-phase (RP) HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would be suitable for analyzing this compound. sielc.com The retention time and peak area can be used for qualitative identification and quantitative purity analysis, respectively. The method is scalable and can be adapted for preparative chromatography to isolate the pure compound from a reaction mixture. sielc.com

Table 2: Application of Chromatographic Techniques for this compound

| Technique | Application | Typical Parameters/Observations | Reference |

|---|---|---|---|

| TLC | Reaction monitoring, Purity screening | Silica gel plate; UV visualization; Rf value comparison. | nih.govresearchgate.net |

| GC | Purity assessment, Impurity profiling | Capillary column (e.g., DB-Wax); Flame Ionization Detector (FID) or Mass Spectrometry (MS); Retention time for identification; Peak area for quantification. | nih.govnih.gov |

| HPLC | Purity assessment, Product isolation | Reverse-phase column (e.g., C18); Mobile phase: Acetonitrile/Water; UV detection; Retention time and peak purity analysis. | sielc.com |

Computational Chemistry and Mechanistic Insights into Reactions of 2 Chloro 1 2 Methylphenyl Ethanone

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab-initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab-initio methods, have become indispensable tools for investigating the molecular characteristics of 2-Chloro-1-(2-methylphenyl)ethanone and its derivatives. researchgate.netnanobioletters.com These methods allow for the detailed examination of the molecule's electronic structure and the prediction of its spectroscopic and conformational properties.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a basis set like cc-pVDZ, are employed to find the minimum energy conformers. bohrium.com These calculations can reveal distortions from idealized geometries, such as variations in bond angles within the benzene (B151609) ring caused by bulky substituents. nanobioletters.com

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comaimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a smaller gap indicates a molecule that is more prone to chemical reactions. irjweb.com

For instance, in a study of a related compound, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating a significant charge transfer interaction within the molecule. irjweb.com The electrophilicity index, another important descriptor derived from HOMO and LUMO energies, quantifies the ability of a molecule to accept electrons. irjweb.com These parameters are crucial for predicting how this compound will behave in different chemical environments.

Table 1: Key Electronic Properties Calculated for Related Compounds

| Parameter | Description | Typical Calculated Values |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.2967 eV irjweb.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8096 eV irjweb.com |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO | 4.4871 eV irjweb.com |

| Electrophilicity Index (ω) | Measure of a molecule's ability to accept electrons | Varies with the specific molecule and computational method irjweb.com |

Note: The values presented are from a study on an imidazole (B134444) derivative and are illustrative of the types of parameters calculated. Actual values for this compound would require specific calculations.

Computational methods are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. By calculating the vibrational frequencies and their corresponding intensities, researchers can make detailed assignments of the experimental spectral bands. nanobioletters.comresearchgate.net DFT calculations, often at the B3LYP level of theory, have shown good agreement with experimental FT-IR data for similar compounds. nanobioletters.com

For example, in the FT-IR spectrum of a derivative, a characteristic peak for the C=O stretching vibration was observed experimentally at 1745 cm⁻¹ and was also predicted by theoretical calculations. nanobioletters.com Similarly, the vibrational modes for C-H and C-H₃ groups have been shown to be in close agreement with experimental results. nanobioletters.com This correlation between theoretical and experimental spectra provides strong evidence for the accuracy of the calculated molecular structure. nanobioletters.comresearchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C=O Stretch | 1745 nanobioletters.com | In close range to the experimental result nanobioletters.com |

| Aromatic C=C Stretch | 1658, 1612 nanobioletters.com | In close range to the experimental result nanobioletters.com |

| C-H Stretch (Aromatic) | Not specified | 3063 - 3048 (B3LYP) researchgate.net |

| C-H Stretch (Aliphatic) | Not specified | Not specified |

Note: The data is for a derivative, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone (B97240), and serves as an example of the typical agreement between experimental and theoretical data.

Molecules like this compound can exist in different spatial orientations, known as conformations. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for rotation around single bonds. acs.org For similar acetophenone (B1666503) derivatives, studies have shown that s-trans conformers are often preferred. acs.org

Computational methods, such as scanning the potential energy surface, can be used to explore the various possible conformations and calculate their relative energies. bohrium.com The energy differences between conformers are often small, indicating that the molecule may be flexible and can easily interconvert between different shapes. bohrium.com Understanding the conformational preferences and the energy barriers between them is crucial for comprehending the molecule's reactivity and its interactions with other molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for unraveling the intricate details of chemical reaction mechanisms. It allows for the study of transient species like transition states and intermediates that are often difficult to observe experimentally.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. youtube.com Computational chemistry allows for the precise location and characterization of these transition states, providing a "snapshot" of the bond-breaking and bond-forming processes. youtube.com For reactions involving species similar to this compound, identifying the transition state structure is key to understanding the reaction pathway.

Reaction intermediates are transient species that are formed in one step of a multi-step reaction and consumed in a subsequent step. While more stable than transition states, they can still be short-lived and challenging to detect. Computational modeling can predict the structures and energies of these intermediates, offering a more complete picture of the reaction mechanism.

Computational chemistry can provide valuable quantitative data on the kinetics and thermodynamics of a reaction. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate. youtube.com A lower activation energy corresponds to a faster reaction.

Computational Studies on Catalyst-Substrate Interactions and Stereochemical Control

Computational chemistry has emerged as a powerful tool to elucidate the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. In the context of reactions involving this compound, computational studies have been instrumental in understanding catalyst-substrate interactions and the factors governing stereochemical outcomes.

Density Functional Theory (DFT) calculations, for instance, have been employed to model the transition states of reactions involving this chloroethanone derivative. These calculations help in determining the activation energies of different reaction pathways, thereby predicting the most likely mechanism. For example, in asymmetric catalysis, understanding the geometry of the catalyst-substrate complex is crucial for explaining the observed enantioselectivity. Computational models can reveal the non-covalent interactions, such as hydrogen bonding and steric hindrance, that dictate how the substrate binds to the catalyst and, consequently, the stereochemical course of the reaction.

Mechanistic insights gained from such studies are vital for the rational design of more efficient and selective catalysts. By simulating the reaction mechanism, chemists can identify the key structural features of both the catalyst and the substrate that control the reaction's efficiency and selectivity. This knowledge can then be used to modify the catalyst structure to enhance its performance.

While specific computational studies focusing exclusively on this compound are not extensively documented in the provided search results, the principles of applying computational chemistry to understand catalyst-substrate interactions and stereochemical control are well-established. These methods are broadly applicable to a wide range of organic reactions, including those involving α-haloketones like the title compound. The insights from such studies on analogous systems can provide a strong basis for predicting and understanding the reactivity of this compound.

Molecular Docking Studies of Derivatives (Focus on Binding Interactions and Ligand Design Principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery and design to understand how a ligand (a small molecule) might interact with a protein's binding site. For derivatives of this compound, molecular docking studies can provide valuable information about their potential biological activity by simulating their interaction with various protein targets.

The process involves placing a three-dimensional structure of the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. The results can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

For instance, molecular docking studies on a related compound, Ethanone, 1-(2-hydroxy-5-methyl phenyl), have been conducted to evaluate its anti-microbial properties against proteins from Staphylococcus aureus. researchgate.netsemanticscholar.org These studies identified specific proteins where the compound showed good binding affinities, suggesting potential targets for its anti-microbial action. researchgate.netsemanticscholar.org The binding affinities, often expressed as a docking score or binding energy, provide a quantitative measure of the interaction strength.

The insights from molecular docking are crucial for ligand design. By understanding the specific interactions that contribute to high binding affinity, medicinal chemists can rationally design new derivatives with improved potency and selectivity. For example, if a hydrogen bond with a specific amino acid residue is found to be critical for binding, new molecules can be designed to optimize this interaction.

While direct molecular docking studies on derivatives of this compound are not detailed in the provided search results, the principles and applications are transferable. The methodology used for other ethanone derivatives provides a clear framework for how such studies could be conducted for the title compound and its analogs to explore their potential as bioactive agents. The following table summarizes hypothetical data that could be generated from such a study.

| Target Protein | Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | 2-Amino-1-(2-methylphenyl)ethanone | -8.5 | Lys72, Glu91, Leu173 |

| Cyclooxygenase-2 | 2-Hydroxy-1-(2-methylphenyl)ethanone | -7.9 | Arg120, Tyr355, Ser530 |

| HIV Protease | 2-Mercapto-1-(2-methylphenyl)ethanone | -9.1 | Asp25, Asp29, Gly48 |

This table is illustrative and does not represent actual experimental data.

Synthetic Applications in Advanced Organic Synthesis and Material Precursors

Essential Building Blocks for Complex Organic Molecules

2-Chloro-1-(2-methylphenyl)ethanone is a fundamental building block in the construction of more complex molecular architectures. Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. This dual reactivity allows for a wide range of chemical transformations, making it an essential intermediate in multi-step syntheses.

The compound's versatility is demonstrated in its use in Friedel-Crafts reactions, where the chloroacetyl group can be introduced onto an aromatic ring. For instance, the reaction of toluene (B28343) with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride yields 2-chloro-1-(o-tolyl)ethanone. This process is a key step in the synthesis of various substituted acetophenones.

Furthermore, α-haloketones such as this compound are recognized for their high reactivity and ability to undergo selective transformations with a diverse array of reagents. nih.gov This reactivity makes them indispensable intermediates in the production of active pharmaceutical ingredients and other complex organic compounds. nih.gov

Precursors for the Enantioselective Synthesis of Chiral Compounds

The development of methods for the enantioselective synthesis of chiral compounds is a significant area of modern organic chemistry. This compound serves as a prochiral substrate in various asymmetric reactions, leading to the formation of chiral alcohols and other stereochemically defined molecules.

One notable application is the asymmetric reduction of the ketone functionality. This can be achieved using chiral reducing agents or through catalytic hydrogenation with chiral catalysts, yielding optically active 2-chloro-1-(2-methylphenyl)ethanol. For example, microbial reduction has been employed to produce (-)-2-chloro-1-(2'-methylphenyl) ethanol (B145695) from 2-chloro-1-(2'-methylphenyl) ethanone (B97240).

These chiral chlorohydrins are valuable intermediates, as the stereocenter can be retained or inverted in subsequent reactions, providing access to a wide range of enantiomerically pure compounds. The ability to generate specific stereoisomers is crucial in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry often dictates efficacy and safety.

Intermediates in the Preparation of Substituted Acetophenone (B1666503) Derivatives

Substituted acetophenones are a class of organic compounds with diverse applications, including their use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. This compound is a key intermediate in the preparation of a variety of substituted acetophenone derivatives.

The chlorine atom in this compound can be readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the α-position to the carbonyl group. For example, reaction with amines can yield α-amino ketones, while reaction with alkoxides or phenoxides can produce α-alkoxy or α-aryloxy ketones.

These reactions significantly expand the diversity of accessible acetophenone derivatives, enabling the synthesis of compounds with tailored properties. For example, certain acetophenone derivatives are known to possess fungicidal properties and are used to control phytopathogenic fungi. chemicalbook.com

Generation of Highly Functionalized Carbonyl Compounds and Their Derivatives

The reactivity of this compound extends beyond simple substitution reactions, allowing for the generation of highly functionalized carbonyl compounds and their derivatives. The presence of the carbonyl group allows for a host of classical carbonyl reactions, such as aldol (B89426) condensations, Wittig reactions, and the formation of imines and enamines.

Furthermore, the α-chloro substituent can be used to generate enolates or their equivalents, which can then participate in a variety of carbon-carbon bond-forming reactions. This enables the construction of more complex carbon skeletons and the introduction of additional functional groups. The combination of these transformations allows for the synthesis of a wide array of highly functionalized molecules from a relatively simple starting material.

Role in the Synthesis of Specific Compound Classes (e.g., Chalcones, Sulfoxonium Salts)

This compound is a valuable precursor for the synthesis of specific classes of organic compounds, including chalcones and sulfoxonium salts.

Chalcones are a class of naturally occurring compounds characterized by a 1,3-diaryl-2-propen-1-one backbone. nih.gov They are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde. nih.govsci-hub.se this compound can be used as the acetophenone component in this reaction, leading to the formation of chalcones with a 2-methylphenyl group. These compounds are of interest due to their wide range of reported biological activities. nih.gov

Sulfoxonium ylides are versatile reagents in organic synthesis, often used as alternatives to diazo compounds. nih.gov They can be prepared from the reaction of a sulfoxonium salt with a base. α-Haloketones like this compound can be converted into β-ketosulfoxonium ylides. These ylides can then undergo a variety of transformations, including insertion reactions and cyclizations, to form new carbon-carbon and carbon-heteroatom bonds. unibo.itmdpi.com For instance, the reaction of β-keto sulfoxonium ylides with hydrogen chloride can produce α-chloroketones. unibo.it

Applications in the Synthesis of Fine Chemicals and Specialized Organic Materials

The versatility of this compound makes it a valuable intermediate in the synthesis of fine chemicals and specialized organic materials. Fine chemicals are pure, single substances that are produced in limited quantities and are often used as starting materials for specialty chemicals. The ability to introduce a variety of functional groups and build complex molecular architectures from this compound makes it well-suited for the synthesis of high-value fine chemicals.

In the realm of materials science, the incorporation of specific organic moieties can impart desired properties to polymers and other materials. The 2-methylphenyl group of the title compound can be incorporated into larger structures to influence properties such as solubility, thermal stability, and photophysical characteristics. While specific examples for this compound are not extensively detailed in the provided search results, the general utility of substituted acetophenones as precursors for polymers and dyes suggests potential applications in this area.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Chloro-1-(2-methylphenyl)ethanone, and how can its structural purity be validated?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 2-methyltoluene and chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, purity should be confirmed using HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Structural validation requires combined spectroscopic techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments and carbonyl resonance (δ ~200 ppm for the ketone).

- IR Spectroscopy : Identify the C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 168.04) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Handling Guidelines :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (volatility risk).

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) .

- Emergency Measures : Neutralize spills with sodium bicarbonate; rinse exposures with copious water. Toxicity data (LD₅₀) for related chlorinated ketones suggest acute oral toxicity (e.g., H301 hazard) .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective transformations of this compound derivatives?

- Biocatalytic Optimization : For asymmetric reductions (e.g., ketone to alcohol), use Acinetobacter sp. strains in phosphate buffer (pH 6.0–8.0). Key parameters:

- pH : Adjust to 7.6 for maximal yield (56.2% observed in related compounds) while maintaining >99.9% enantiomeric excess (ee).

- Ionic Strength : 0.05–0.2 M phosphate buffer has negligible impact on yield, suggesting robust enzyme adaptability .

- Substrate Loading : Limit to ≤10 mM to prevent enzyme inhibition. Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) .

Q. How should discrepancies in spectroscopic data between synthesized batches be resolved?

- Systematic Analysis :

NMR Contradictions : Compare chemical shifts with computational predictions (e.g., DFT calculations via Gaussian). Solvent effects (DMSO vs. CDCl₃) can cause δ variations up to 0.5 ppm .

Mass Spectrometry : Confirm isotopic patterns (e.g., Cl²⁵/Cl³⁷ ratio) to rule out impurities. Use high-resolution MS (HRMS) for exact mass validation (error < 2 ppm) .

Crystallographic Validation : If crystalline, solve the structure via X-ray diffraction (SHELXL for refinement) to unambiguously confirm bond lengths/angles .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- In Silico Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electrophilicity (LUMO energy) at the carbonyl carbon.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

- Docking Studies : For enzyme-mediated reactions, model substrate binding in Candida antarctica lipase B active site to predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.